2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate is an organic compound that features a bromophenyl group, an oxoethyl group, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate typically involves the condensation of 4-bromophenylacetic acid with acetylamino-3-methylbut-2-enoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Bromophenyl ketones or acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl and acetylamino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the oxoethyl and acetylamino groups.
2-(4-Bromophenyl)ethanol: Contains a hydroxyl group instead of the oxoethyl group.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of the oxoethyl and acetylamino groups
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-(acetylamino)-3-methylbut-2-enoate is unique due to the presence of both the oxoethyl and acetylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C15H16BrNO4 |
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Molecular Weight |
354.20 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-acetamido-3-methylbut-2-enoate |
InChI |
InChI=1S/C15H16BrNO4/c1-9(2)14(17-10(3)18)15(20)21-8-13(19)11-4-6-12(16)7-5-11/h4-7H,8H2,1-3H3,(H,17,18) |
InChI Key |
IZVFJDJHMZQLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C)C |
Origin of Product |
United States |
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